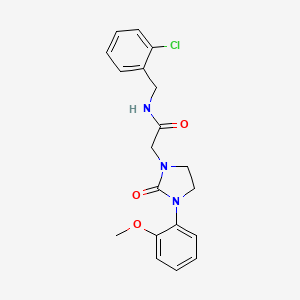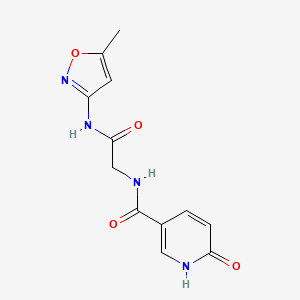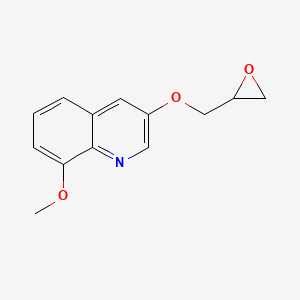
N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide, also known as E-3174, is a synthetic compound that belongs to the class of quinoline carboxamides. It is a potent angiotensin-converting enzyme (ACE) inhibitor that has been extensively studied for its potential therapeutic applications in cardiovascular diseases.
Wirkmechanismus
N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide exerts its pharmacological effects by inhibiting the activity of ACE, which is a key enzyme in the renin-angiotensin-aldosterone system (RAAS). The RAAS plays a crucial role in regulating blood pressure and fluid balance in the body, and its dysregulation has been implicated in the pathogenesis of cardiovascular diseases. By blocking ACE, N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide can prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, and reduce the degradation of bradykinin, a vasodilator and anti-inflammatory peptide. This results in vasodilation, decreased vascular resistance, and improved cardiac function.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide has been shown to have a number of biochemical and physiological effects that contribute to its therapeutic potential. These include:
- Lowering blood pressure: N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide can effectively reduce blood pressure in hypertensive patients by inhibiting ACE and decreasing the production of angiotensin II.
- Improving cardiac function: N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide has been shown to improve left ventricular function and reduce myocardial damage in animal models of myocardial infarction and heart failure.
- Anti-inflammatory effects: N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide can reduce the expression of pro-inflammatory cytokines and adhesion molecules in vascular endothelial cells, which may contribute to its anti-atherosclerotic effects.
- Anti-fibrotic effects: N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide can inhibit the proliferation of cardiac fibroblasts and reduce the deposition of extracellular matrix proteins, which may prevent cardiac fibrosis.
- Anti-oxidant effects: N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide can scavenge reactive oxygen species and reduce oxidative stress, which may protect against cardiovascular damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for ACE inhibition, its well-characterized mechanism of action, and its potential therapeutic applications in cardiovascular diseases. However, there are also some limitations to its use in lab experiments, such as its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide, including:
- Optimization of the synthesis method to improve yield and purity.
- Investigation of the potential anti-inflammatory, anti-fibrotic, and anti-oxidant effects of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide in animal models of cardiovascular diseases.
- Development of novel formulations or delivery methods to improve the bioavailability and pharmacokinetics of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide.
- Evaluation of the safety and efficacy of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide in clinical trials for the treatment of hypertension, heart failure, and other cardiovascular diseases.
- Exploration of the potential therapeutic applications of N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide in other disease areas, such as cancer and neurological disorders.
Synthesemethoden
N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide can be synthesized from 6-methoxyquinoline-4-carboxylic acid and 2-ethylphenylamine through a series of chemical reactions, including esterification, amidation, and reduction. The overall yield of the synthesis method is about 30%, and the purity of the final product can be up to 99%.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as hypertension, heart failure, and myocardial infarction. It has been shown to be a potent and selective ACE inhibitor that can effectively lower blood pressure and improve cardiac function. In addition, N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide has been investigated for its potential anti-inflammatory, anti-fibrotic, and anti-oxidant effects, which may contribute to its cardioprotective properties.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-13-6-4-5-7-17(13)21-19(22)15-10-11-20-18-9-8-14(23-2)12-16(15)18/h4-12H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDRFOHLXNTRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C3C=C(C=CC3=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2455087.png)

![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid](/img/structure/B2455090.png)
![4-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2455091.png)
![3-amino-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2455092.png)


![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2455096.png)

![N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2455100.png)
![Tert-butyl 4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2455102.png)
![3-[(3-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol](/img/structure/B2455105.png)

![N-[5-ethyl-3-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2455108.png)